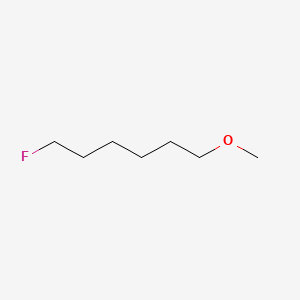
Ether, 6-fluorohexyl methyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ether, 6-fluorohexyl methyl, is an organic compound belonging to the class of ethers. Ethers are characterized by an oxygen atom connected to two alkyl or aryl groups. This specific compound features a 6-fluorohexyl group and a methyl group attached to the oxygen atom. Ethers are known for their relatively low reactivity, making them useful as solvents in various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Williamson Ether Synthesis: This method involves the reaction of an alkoxide ion with a primary alkyl halide. For Ether, 6-fluorohexyl methyl, the alkoxide ion can be prepared by reacting 6-fluorohexanol with a strong base like sodium hydride (NaH).
Alkoxymercuration-Demercuration: This method involves the addition of an alcohol to an alkene in the presence of mercuric acetate, followed by reduction with sodium borohydride (NaBH4).
Industrial Production Methods: Industrial production of ethers often involves the sulfuric-acid-catalyzed reaction of alcohols. this method is typically limited to simple symmetrical ethers and may not be suitable for more complex ethers like this compound .
Analyse Des Réactions Chimiques
Types of Reactions:
Acidic Cleavage: Ethers can undergo cleavage in the presence of strong acids like hydroiodic acid (HI) or hydrobromic acid (HBr).
Common Reagents and Conditions:
HI or HBr: Used for acidic cleavage of ethers.
NaH: Used to generate alkoxide ions for Williamson Ether Synthesis.
Mercuric Acetate and NaBH4: Used in alkoxymercuration-demercuration reactions.
Major Products Formed:
Alcohols and Alkyl Halides: Formed during acidic cleavage.
Peroxides: Formed during oxidation under specific conditions.
Applications De Recherche Scientifique
Ether, 6-fluorohexyl methyl, has various applications in scientific research:
Mécanisme D'action
The mechanism of action of Ether, 6-fluorohexyl methyl, primarily involves its role as a solvent or reagent in chemical reactions. The oxygen atom in the ether can form hydrogen bonds with other molecules, facilitating various chemical processes. In biological systems, it may interact with lipid membranes, affecting their fluidity and permeability .
Comparaison Avec Des Composés Similaires
Diethyl Ether: A simple ether with two ethyl groups, commonly used as a solvent and anesthetic.
Tetrahydrofuran (THF): A cyclic ether used as a solvent in polymer chemistry and as a precursor to other chemicals.
Ethylene Glycol Dimethyl Ether (Glyme): Used as a solvent in battery electrolytes and other industrial applications.
Uniqueness: Ether, 6-fluorohexyl methyl, is unique due to the presence of the fluorohexyl group, which imparts specific chemical properties such as increased lipophilicity and potential interactions with fluorine-containing biological targets. This makes it distinct from other ethers like diethyl ether and THF, which do not contain fluorine atoms .
Propriétés
Numéro CAS |
353-22-0 |
|---|---|
Formule moléculaire |
C7H15FO |
Poids moléculaire |
134.19 g/mol |
Nom IUPAC |
1-fluoro-6-methoxyhexane |
InChI |
InChI=1S/C7H15FO/c1-9-7-5-3-2-4-6-8/h2-7H2,1H3 |
Clé InChI |
IRDWOWJPGRCPQK-UHFFFAOYSA-N |
SMILES canonique |
COCCCCCCF |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


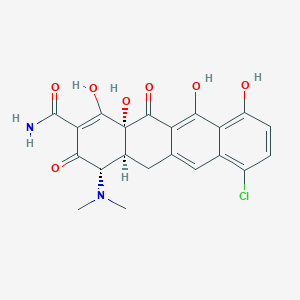
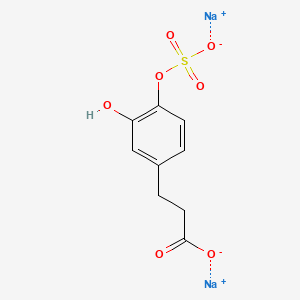

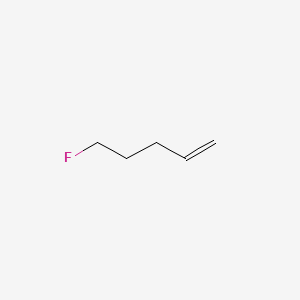
![Tert-butyl 4-[6-[[5-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]pyridin-2-yl]diazenyl]pyridin-3-yl]piperazine-1-carboxylate](/img/structure/B13423270.png)
![2-(4-Chlorophenyl)-4-(dimethylamino)-2-[2-(dimethylamino)ethyl]butanenitrile Dihydrochloride](/img/structure/B13423278.png)
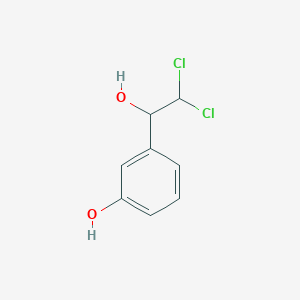
![1-O-(2-hydroxyethyl) 10-O-[2,5,7,8-tetramethyl-2-(4,8,12-trimethyltridecyl)-3,4-dihydrochromen-6-yl] decanedioate](/img/structure/B13423290.png)
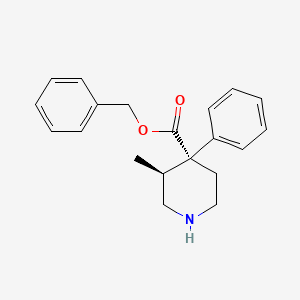
amino]-2-propylpentane-nitrile Hydrochloride; Verapamil Hydrochloride Imp. O (EP) as Hydrochloride; Verapamil Hydrochloride Impurity O as Hydrochloride; Verapamil Impurity O as Hydrochloride](/img/structure/B13423303.png)
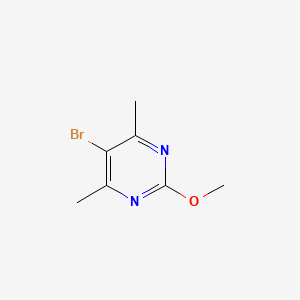
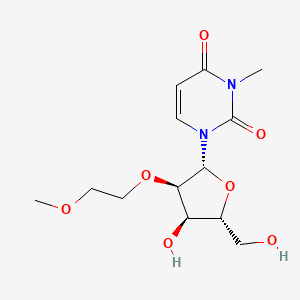
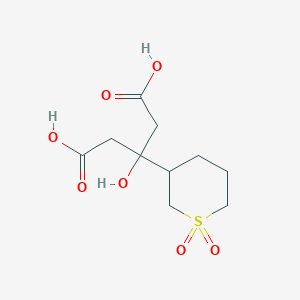
![4-[(1,1-Dioxidobenzo[d]isothiazol-3-yl)(methyl)amino]phenyl Acrylate](/img/structure/B13423315.png)
